molecular formula C20H21ClN2O4 B248414 [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone

[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone

Cat. No. B248414
M. Wt: 388.8 g/mol
InChI Key: GQENGUZWNAAEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone, also known as CDP-ME, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, it has been shown to modulate the activity of certain neurotransmitters in the brain, potentially contributing to its neuroprotective effects.
Biochemical and Physiological Effects
[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce tumor growth and inflammation, as well as improve cognitive function in animal models of Alzheimer's and Parkinson's disease. Additionally, it has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. Additionally, it has been shown to have a favorable safety profile, making it suitable for in vivo studies. However, one limitation is that its mechanism of action is not fully understood, making it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone. One area of interest is its potential use in combination with other drugs for the treatment of cancer and inflammation. Additionally, more research is needed to fully understand its mechanism of action and potential neuroprotective effects. Finally, further studies are needed to investigate its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone involves the reaction of 3,5-dimethoxyphenylacetic acid with thionyl chloride to form 3,5-dimethoxybenzoyl chloride. This intermediate is then reacted with piperazine to form [4-(3-chloro-benzoyl)-piperazin-1-yl]-3,5-dimethoxybenzoyl chloride. Finally, this compound is reacted with 3,5-dimethoxybenzaldehyde to form the final product, [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone. The synthesis method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has been studied extensively for its potential therapeutic applications. It has been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory effects, reducing inflammation in various animal models. [4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has also been studied for its potential neuroprotective effects, showing promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone

Molecular Formula

C20H21ClN2O4

Molecular Weight

388.8 g/mol

IUPAC Name

(3-chlorophenyl)-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H21ClN2O4/c1-26-17-11-15(12-18(13-17)27-2)20(25)23-8-6-22(7-9-23)19(24)14-4-3-5-16(21)10-14/h3-5,10-13H,6-9H2,1-2H3

InChI Key

GQENGUZWNAAEAP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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